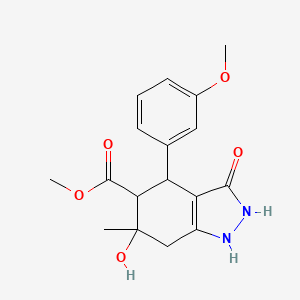![molecular formula C12H11NO4 B4322493 4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE](/img/structure/B4322493.png)
4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE
Übersicht
Beschreibung
4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group attached to an isoxazole ring, which contributes to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
The synthesis of 4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3-methylisoxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction parameters, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis and the development of new chemical entities.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly in targeting specific biological pathways.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s properties make it suitable for use in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
4-[(Z)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-METHYL-5-ISOXAZOLONE can be compared with other similar compounds, such as:
- 4-((2-hydroxy-3-methoxybenzylidene)amino)benzoic acid
- 4-[(2-hydroxy-3-methoxybenzylidene)amino]benzonitrile
- (E)-N′-(2-hydroxy-3-methoxybenzylidene)benzoylhydrazone
Eigenschaften
IUPAC Name |
(4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-9(12(15)17-13-7)6-8-4-3-5-10(16-2)11(8)14/h3-6,14H,1-2H3/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUSNCWFRLJHSC-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C\C2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-METHYL-3-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDO]BENZOIC ACID](/img/structure/B4322418.png)
![N-[4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-N'-3-pyridinyl-1,2-ethanediamine](/img/structure/B4322420.png)

![1-[6-(2-OXO-1-PYRROLIDINYL)-2-ADAMANTYL]-2-PYRROLIDINONE](/img/structure/B4322431.png)
![methyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B4322435.png)
![3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4322459.png)
![2,4-DIAMINO-5-[4-(DIMETHYLAMINO)PHENYL]-8,8-DIMETHYL-6-OXO-6,7,8,9-TETRAHYDRO-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE](/img/structure/B4322461.png)
![2-(4-{[2,6-dimethyl-4-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazin-1-yl)-3-phenylquinoxaline](/img/structure/B4322466.png)
![2-{[(6-CHLORO-3-PYRIDYL)METHYL]SULFANYL}-5,6,7,8-TETRAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4322467.png)
![1-(5-{[4-(3-PHENYL-2-QUINOXALINYL)PIPERAZINO]SULFONYL}-2,3-DIHYDRO-1H-INDOL-1-YL)-1-ETHANONE](/img/structure/B4322473.png)
![4-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4322480.png)
![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-5-methyl-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4322484.png)
![5-methyl-4-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4322487.png)
![2'-amino-6'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]quinoline]-3'-carbonitrile](/img/structure/B4322492.png)
